2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
CAS No.: 4765-51-9
Cat. No.: VC21523305
Molecular Formula: C14H8ClNO2
Molecular Weight: 257.67g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4765-51-9 |
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Molecular Formula | C14H8ClNO2 |
Molecular Weight | 257.67g/mol |
IUPAC Name | 2-(2-chlorophenyl)-3,1-benzoxazin-4-one |
Standard InChI | InChI=1S/C14H8ClNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H |
Standard InChI Key | TYZXFRGEMSHXIR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl |
Introduction
Physical and Chemical Properties
Physical Properties
2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one typically exists as a crystalline solid at room temperature. Although specific data for this exact compound is limited in the search results, properties can be reasonably inferred from similar benzoxazinone derivatives. The compound likely has a melting point in the range of 140-180°C, consistent with other substituted benzoxazinones .
The compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, acetone, and dimethylsulfoxide, with limited solubility in water due to its predominantly hydrophobic structure. The presence of the chlorine atom likely enhances lipophilicity compared to unsubstituted analogues.
Spectroscopic Characteristics
Based on data from related compounds, 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one would exhibit characteristic spectroscopic features. In infrared spectroscopy, a strong carbonyl absorption band would be expected around 1760-1780 cm⁻¹, which is characteristic of the lactone-type carbonyl group in the oxazinone ring. A C-O stretching band would appear around 1240-1260 cm⁻¹ .
In proton NMR spectroscopy, the aromatic protons from both the benzoxazinone core and the 2-chlorophenyl substituent would appear as complex multiplets in the range of δ 7.4-8.2 ppm. Carbon-13 NMR would show a characteristic signal for the carbonyl carbon at approximately δ 160-165 ppm.
Synthesis Methods
Synthesis from Anthranilic Acid
The most common approach for synthesizing 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one likely involves the reaction of anthranilic acid with 2-chlorobenzoyl chloride. This method is analogous to the synthesis of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one described in the literature, where anthranilic acid reacts with 4-chlorobenzoyl chloride in pyridine as both solvent and base .
The reaction involves the following key steps:
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Acylation of the amino group of anthranilic acid by the acid chloride
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Formation of a mixed anhydride intermediate
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Intramolecular cyclization with the loss of a molecule of acid to form the benzoxazinone ring
The reaction can be represented as:
Anthranilic acid + 2-chlorobenzoyl chloride → 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one + HCl
The formation of the product can be confirmed through IR spectroscopy, with a sharp band around 1768 cm⁻¹ indicating the presence of the carbonyl group, along with a peak around 1249 cm⁻¹ for C-O stretching .
One-Pot Synthesis Method
A more efficient approach involves a one-pot synthesis method using potassium carbonate as a base, eliminating the need for protection and deprotection procedures. This method, described for similar benzoxazinones, potentially offers higher yields and simplified purification .
In this approach, anthranilic acid reacts directly with 2-chlorobenzoyl chloride in the presence of potassium carbonate, which serves as a base to facilitate the cyclization reaction. The reaction likely proceeds at room temperature or with mild heating, and the product can be isolated by conventional methods such as filtration, extraction, and recrystallization.
Alternative Synthetic Routes
Several alternative synthetic routes for 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one can be inferred from methods described for similar compounds:
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Via Isocyanate Intermediates: Treatment of methyl 2-isocyanatobenzoate with 2-chlorobenzene in the presence of Lewis acids like anhydrous SnCl4 .
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Via Cyclization of o-Substituted Aryl Azides: Cyclization of o-substituted aryl azides with 2-chlorobenzaldehyde can potentially yield the target compound .
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Via Photomerization: Irradiation of appropriately substituted isatogens may lead to the formation of benzoxazinone derivatives through photochemical rearrangement .
Chemical Reactivity
Reactions with Nucleophiles
2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one is expected to react with various nucleophiles, with the carbonyl carbon at position 4 being the primary site for nucleophilic attack. These reactions often lead to ring opening followed by possible recyclization, depending on the nucleophile and reaction conditions.
Reactions with Nitrogen Nucleophiles
With nitrogen nucleophiles such as hydrazine hydrate, 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one would likely undergo ring opening followed by recyclization to form 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. This transformation involves the replacement of the oxygen in the oxazine ring with a nitrogen atom, as observed in the reaction of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one with hydrazine hydrate .
The reaction is characterized by:
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Disappearance of the C-O stretching band at around 1249 cm⁻¹
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Shift of the carbonyl band from approximately 1768 to 1662 cm⁻¹
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Appearance of new peaks near 3300 and 3210 cm⁻¹ for N-H stretching
Similar reactions would be expected with other nitrogen nucleophiles such as primary amines, hydroxylamine, and semicarbazide.
Reactions with Oxygen and Sulfur Nucleophiles
Oxygen nucleophiles such as alcohols and phenols would likely react with 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one to form corresponding esters or ethers. Similarly, sulfur nucleophiles might lead to the formation of thioester derivatives or other sulfur-containing heterocycles.
Oxidation and Reduction Reactions
2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one can undergo various oxidation and reduction reactions:
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Oxidation: Using agents such as potassium permanganate or chromium trioxide may lead to the formation of corresponding quinones or oxidation of the chlorobenzene ring.
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Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could reduce the carbonyl group to form the corresponding alcohol derivative.
Substitution Reactions
The chlorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups. Additionally, electrophilic aromatic substitution reactions could occur on the benzene portion of the benzoxazinone core, although with limited regioselectivity due to the deactivating effect of the heterocyclic ring.
Biological Activity and Applications
Structure-Activity Relationships
The position of the chlorine atom at the ortho position of the phenyl ring in 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one likely influences its biological activity compared to other isomers such as the 4-chlorophenyl derivative. The ortho position may create specific steric effects and electronic distribution that affect binding to biological targets.
The fused ring system of the benzoxazinone core provides rigidity to the molecule, which can be advantageous for receptor binding. The carbonyl group at position 4 may serve as a hydrogen bond acceptor in interactions with biological targets.
Comparison with Related Compounds
Structural Analogues
Table 1 below compares 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one with related compounds, highlighting structural differences and their potential impact on properties and activities.
Compound | Structural Difference | Expected Impact on Properties |
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2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one | Chlorine at para position | Different electronic distribution, potentially altered biological activity |
2-phenyl-4H-3,1-benzoxazin-4-one | No chlorine substituent | Reduced lipophilicity, different steric properties |
2-(2-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one | Additional methyl group at position 6 | Enhanced lipophilicity, altered electronic properties |
2-(2-chlorophenyl)-3H-quinazolin-4-one | Nitrogen instead of oxygen in heterocyclic ring | Different hydrogen bonding pattern, altered reactivity |
Comparative Reactivity
The reactivity of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one likely differs from its structural analogues due to the position of the chlorine substituent. The ortho-chloro substitution may introduce steric hindrance that affects the approach of nucleophiles to the carbonyl carbon, potentially resulting in different reaction rates and product distributions compared to the para-substituted analogue.
In addition, the electronic effects of the chlorine atom at the ortho position would influence the electron density distribution throughout the molecule, affecting both the reactivity of the benzoxazinone ring and the susceptibility of the chlorophenyl ring to further transformations.
Current Research and Future Perspectives
Research Gaps
Current literature on 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one specifically appears limited, suggesting several research opportunities:
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Optimized Synthesis: Development of more efficient and environmentally friendly synthetic routes.
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Comprehensive Characterization: Detailed studies of physical, chemical, and spectroscopic properties.
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Biological Activity Screening: Systematic evaluation of potential therapeutic applications in various disease models.
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Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity.
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